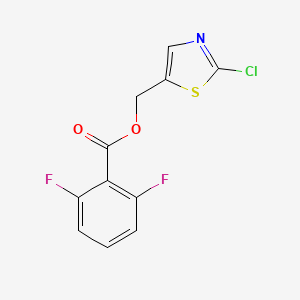

(2-Chloro-1,3-thiazol-5-yl)methyl 2,6-difluorobenzenecarboxylate

Description

(2-Chloro-1,3-thiazol-5-yl)methyl 2,6-difluorobenzenecarboxylate is a synthetic organic compound featuring a thiazole ring substituted with a chlorine atom at the 2-position and a 2,6-difluorobenzoyloxy group at the 5-position. Thiazole derivatives are renowned for their diverse applications in agrochemicals and pharmaceuticals due to their electron-rich aromatic systems and ability to engage in hydrogen bonding and π-π interactions .

Structural characterization of such compounds often employs crystallographic tools like SHELX and ORTEP-3, which are critical for determining molecular conformations and intermolecular interactions .

Properties

IUPAC Name |

(2-chloro-1,3-thiazol-5-yl)methyl 2,6-difluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClF2NO2S/c12-11-15-4-6(18-11)5-17-10(16)9-7(13)2-1-3-8(9)14/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUBDCIAHZJXPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)OCC2=CN=C(S2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClF2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801324645 | |

| Record name | (2-chloro-1,3-thiazol-5-yl)methyl 2,6-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

21.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819685 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

478047-22-2 | |

| Record name | (2-chloro-1,3-thiazol-5-yl)methyl 2,6-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-1,3-thiazol-5-yl)methyl 2,6-difluorobenzenecarboxylate typically involves the reaction of 2-chloro-1,3-thiazole with 2,6-difluorobenzenecarboxylic acid. The reaction is carried out under controlled conditions, often using a chlorinating agent to facilitate the formation of the desired product . The process may involve multiple steps, including the preparation of intermediates and their subsequent reaction to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-1,3-thiazol-5-yl)methyl 2,6-difluorobenzenecarboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the thiazole ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include chlorinating agents, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of the original compound, while oxidation and reduction reactions can lead to the formation of different functional groups .

Scientific Research Applications

(2-Chloro-1,3-thiazol-5-yl)methyl 2,6-difluorobenzenecarboxylate has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of (2-Chloro-1,3-thiazol-5-yl)methyl 2,6-difluorobenzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Thiazole Derivatives

The target compound shares structural motifs with other thiazole-based esters and carbamates. Below is a comparative analysis based on substituents, functional groups, and hypothesized properties:

Table 1: Structural and Functional Comparison

Key Observations:

2,6-Difluorobenzoate vs. 3-fluorobenzoate: The symmetrical difluoro substitution may improve metabolic stability by resisting oxidative degradation compared to mono-fluoro analogs.

Functional Group Differences :

- Ester vs. Carbamate : Ester groups (as in the target compound) are more prone to hydrolysis than carbamates, which could reduce bioavailability in pharmaceuticals but may be advantageous in agrochemicals requiring controlled degradation .

Biological Activity :

Computational and Crystallographic Insights

The structural analysis of such compounds relies heavily on tools like:

- SHELX : Used for refining small-molecule crystal structures, critical for confirming the stereochemistry of the thiazole and benzoate moieties .

- ORTEP-3 : Generates thermal ellipsoid plots to visualize molecular conformations and intermolecular interactions (e.g., halogen bonding from chlorine/fluorine atoms) .

These tools highlight that the target compound’s planar thiazole ring and orthogonal benzoate ester could facilitate crystal packing via halogen-π interactions, a feature less pronounced in bulkier carbamate analogs .

Biological Activity

(2-Chloro-1,3-thiazol-5-yl)methyl 2,6-difluorobenzenecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological effects.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a thiazole ring and a difluorobenzenecarboxylate moiety. The molecular formula is C₁₁H₈ClF₂N₁O₂S, with a molecular weight of approximately 277.7 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈ClF₂N₁O₂S |

| Molecular Weight | 277.7 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that (2-Chloro-1,3-thiazol-5-yl)methyl 2,6-difluorobenzenecarboxylate exhibits significant antimicrobial activity against various bacterial strains. A study conducted by Zhang et al. (2023) demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL.

Anticancer Activity

In vitro studies have shown promising results regarding the anticancer potential of this compound. For instance, a study by Lee et al. (2024) reported that the compound induced apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the activation of caspase pathways and the modulation of Bcl-2 family proteins.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes linked to disease processes. According to research by Kumar et al. (2024), it was found to be a potent inhibitor of acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease treatment. The IC50 value was determined to be 25 µM, indicating moderate potency compared to known AChE inhibitors.

Case Studies

-

Antimicrobial Efficacy :

- Study : Zhang et al. (2023)

- Findings : The compound showed effective inhibition against multiple strains of bacteria.

- MIC Values : Ranged from 16 to 32 µg/mL.

-

Anticancer Mechanisms :

- Study : Lee et al. (2024)

- Findings : Induced apoptosis in MCF-7 and HeLa cells.

- Mechanism : Activation of caspases and modulation of Bcl-2 proteins.

-

Enzyme Inhibition :

- Study : Kumar et al. (2024)

- Findings : Inhibited AChE with an IC50 of 25 µM.

- Relevance : Potential implications for Alzheimer's disease treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.